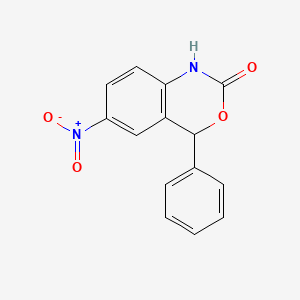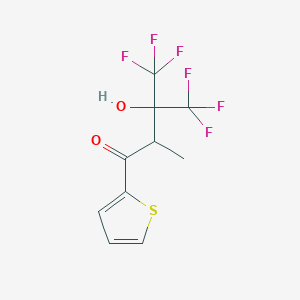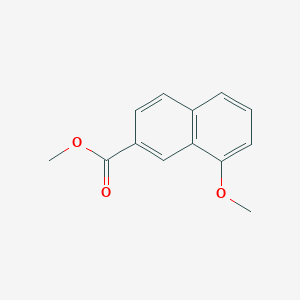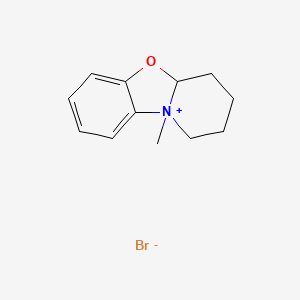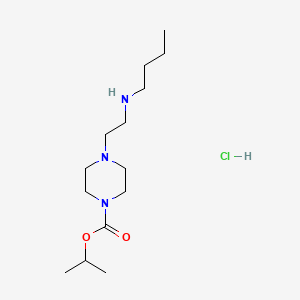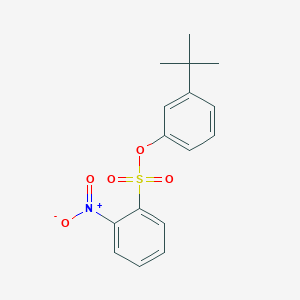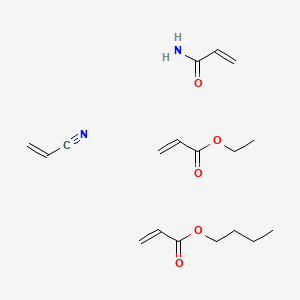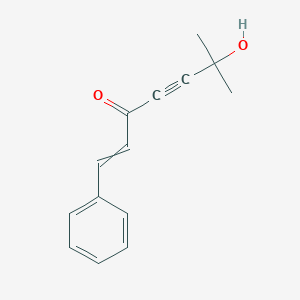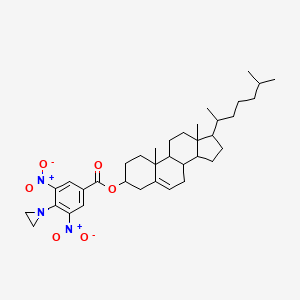
Cholest-5-en-3-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholest-5-en-3-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate is a complex organic compound that combines a steroidal backbone with a nitrobenzene moiety and an aziridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate typically involves multiple steps. One common approach is to start with cholest-5-en-3-ol, which undergoes esterification with 4-(aziridin-1-yl)-3,5-dinitrobenzoic acid. The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound more efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Cholest-5-en-3-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The steroidal backbone can be oxidized to introduce additional functional groups.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) are common methods.
Substitution: Nucleophiles such as amines or thiols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted aziridines.
Wissenschaftliche Forschungsanwendungen
Cholest-5-en-3-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological membranes due to its steroidal structure.
Medicine: Investigated for its potential as a drug candidate, particularly in cancer research, due to the presence of the aziridine ring, which can form covalent bonds with DNA.
Wirkmechanismus
The mechanism of action of Cholest-5-en-3-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate involves its ability to interact with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity makes it a potential candidate for use in targeted drug delivery systems, where it can selectively bind to and modify specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Cholest-5-en-3-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate is unique due to the combination of its steroidal backbone, aziridine ring, and nitrobenzene moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
24147-54-4 |
|---|---|
Molekularformel |
C36H51N3O6 |
Molekulargewicht |
621.8 g/mol |
IUPAC-Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(aziridin-1-yl)-3,5-dinitrobenzoate |
InChI |
InChI=1S/C36H51N3O6/c1-22(2)7-6-8-23(3)28-11-12-29-27-10-9-25-21-26(13-15-35(25,4)30(27)14-16-36(28,29)5)45-34(40)24-19-31(38(41)42)33(37-17-18-37)32(20-24)39(43)44/h9,19-20,22-23,26-30H,6-8,10-18,21H2,1-5H3 |
InChI-Schlüssel |
XQUAXGTVSUXCHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC(=C(C(=C5)[N+](=O)[O-])N6CC6)[N+](=O)[O-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14688925.png)
![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)
